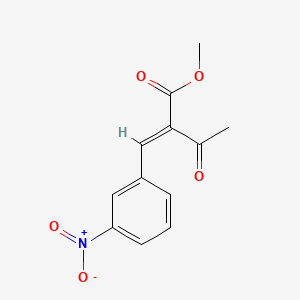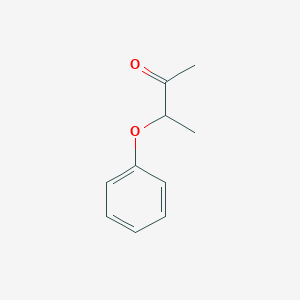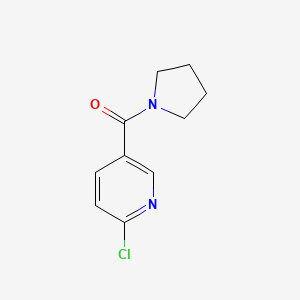
2-(3-硝基亚苄基)-3-氧代丁酸甲酯
描述
Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate, also known as 3-Nitrobenzylidene-3-oxobutanoic acid methyl ester, is an organic compound with the molecular formula C11H10NO4. It is an important intermediate used in the synthesis of a variety of organic compounds. It is also used in the preparation of a variety of pharmaceuticals and agrochemicals. The compound has a molecular weight of 214.19 g/mol and a melting point of 106-108 °C.
科学研究应用
化学合成和性质
- 2-(3-硝基亚苄基)-3-氧代丁酸甲酯是一种可以通过多种化学反应合成的化合物。一项研究描述了使用 Knoevenagel 缩合反应合成乙基 2-(4-甲基亚苄基)-3-氧代丁酸酯(一种相关化合物)的过程。该合成涉及 4-甲基苯甲醛和乙酰乙酸乙酯,其特征在于核磁共振和质谱,以及 X 射线衍射研究 (Kariyappa 等人,2016)。
药理学研究的潜力
- 对与 2-(3-硝基亚苄基)-3-氧代丁酸甲酯在结构上相关的化合物的研究表明其在药理学应用中具有潜力。例如,一项研究调查了 4-羟基香豆素衍生物的抗氧化性能,包括乙基 2-[(4-羟基-2-氧代-2H-色满-3-基)(3-硝基苯基)甲基]-3-氧代丁酸酯。该化合物与其他化合物一起在体外进行了抗氧化活性测试,显示在特定浓度下具有显着的清除活性 (Stanchev 等人,2009)。
有机化学中的应用
- 多项研究探索了类似于 2-(3-硝基亚苄基)-3-氧代丁酸甲酯的化合物的反应性和在有机化学中的应用。例如,3-氧代丁酸甲酯与芳基肼的反应导致环状和非环状产物的形成,展示了有趣的化学行为和潜在的合成应用 (Wardell 等人,2007)。
材料科学的潜力
- 与 2-(3-硝基亚苄基)-3-氧代丁酸甲酯在结构上相关的化合物已在材料科学中显示出潜力。对 4-甲基-(2-硝基亚苄基)苯胺的一项研究突出了其结构和光谱特性,表明由于其抗菌活性和由氢键和硝基-π(芳烃)相互作用促进的超分子组装,它在生物材料中具有应用 (Mini 等人,2020)。
在高级合成化学中的作用
- 高级合成化学技术利用了类似于 2-(3-硝基亚苄基)-3-氧代丁酸甲酯的化合物。例如,四酸的二氨基亚甲基衍生物的合成涉及 4-氯-3-氧代丁酸甲酯与苯甲酰氰胺的反应,展示了复杂的合成途径和产生新型化学结构的潜力 (Prezent 和 Dorokhov,2012)。
对杂环化学的贡献
- 2-(3-硝基亚苄基)-3-氧代丁酸甲酯的相关化合物对杂环化学做出了重大贡献。例如,2-甲基-4-(邻硝基亚苄基)恶唑-5-酮的合成和研究为杂环化合物的化学提供了宝贵的见解,这些化合物在药物和其他应用中至关重要 (Mazurov 等人,1985)。
作用机制
Target of Action
It is known that schiff bases, a class of compounds to which this molecule belongs, have been assessed for various biological activities, including antimicrobial, antioxidant, anti-inflammatory, anti-tuberculosis, anticonvulsants, anxiolytics, antidepressant, anticancer, antihypertensive, and anti-fungal activity .
Mode of Action
For instance, some Schiff bases have been found to inhibit DNA gyrase, which can lead to antimicrobial and anticancer effects .
Biochemical Pathways
Schiff bases and their derivatives are known to interact with a wide range of biochemical pathways, depending on their specific targets and mode of action .
Pharmacokinetics
The compound’s molecular weight (24922 g/mol) and structure suggest that it may have suitable properties for oral bioavailability .
Result of Action
Schiff bases and their derivatives have been found to exhibit a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, among others .
生化分析
Biochemical Properties
Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazinecarboxylate enzymes, which are involved in various metabolic pathways . The nature of these interactions often involves the formation of Schiff bases, which are known for their stability and reactivity in biochemical processes . These interactions can lead to the modulation of enzyme activity, influencing various metabolic pathways.
Cellular Effects
The effects of Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate on cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to have anticancer properties, affecting the proliferation of cancer cells by inducing apoptosis . Additionally, it can modulate gene expression by interacting with DNA and RNA, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of Schiff bases with biomolecules, leading to enzyme inhibition or activation . This compound can also bind to DNA, causing changes in gene expression and cellular function . Furthermore, it has been observed to interact with various proteins, modulating their activity and influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate vary with different dosages in animal models. At lower doses, this compound has been observed to have beneficial effects, such as anticancer activity . At higher doses, it can exhibit toxic or adverse effects, including damage to cellular structures and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate is involved in several metabolic pathways. It interacts with enzymes such as hydrazinecarboxylate enzymes, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic activity of cells, affecting various biochemical processes. Additionally, this compound can modulate the activity of cofactors, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall biochemical effects .
Subcellular Localization
The subcellular localization of Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and influences gene expression
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate involves the condensation of 3-nitrobenzaldehyde with methyl acetoacetate in the presence of a base to form the corresponding enone intermediate, which is then reduced to the final product using a reducing agent.", "Starting Materials": [ "3-nitrobenzaldehyde", "methyl acetoacetate", "base", "reducing agent" ], "Reaction": [ "Step 1: Mix 3-nitrobenzaldehyde and methyl acetoacetate in the presence of a base such as sodium ethoxide or potassium tert-butoxide.", "Step 2: Heat the mixture under reflux for several hours to allow for the formation of the enone intermediate.", "Step 3: Cool the reaction mixture and add a reducing agent such as sodium borohydride or lithium aluminum hydride to reduce the enone intermediate to the final product, Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
| 39562-17-9 | |
分子式 |
C12H11NO5 |
分子量 |
249.22 g/mol |
IUPAC 名称 |
methyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C12H11NO5/c1-8(14)11(12(15)18-2)7-9-4-3-5-10(6-9)13(16)17/h3-7H,1-2H3/b11-7- |
InChI 键 |
LYUBYLJQOZIBQB-XFFZJAGNSA-N |
手性 SMILES |
CC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OC |
SMILES |
CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC |
规范 SMILES |
CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B1363665.png)
![Methyl 3-[5-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1363667.png)

![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone](/img/structure/B1363677.png)
![N-methoxy-1-[4-(4-methylsulfonylpiperazin-1-yl)-3-nitrophenyl]methanimine](/img/structure/B1363696.png)
![1-(2,6-Dichlorobenzyl)-2-[(dimethylamino)methylene]-1,1-dimethylhydrazinium chloride](/img/structure/B1363707.png)







